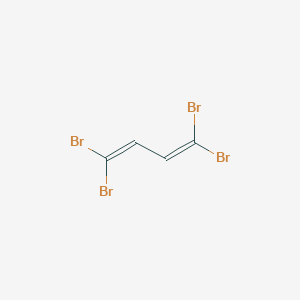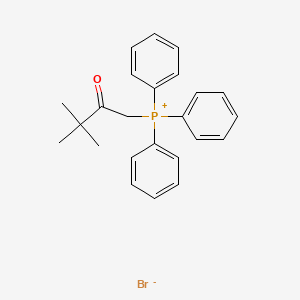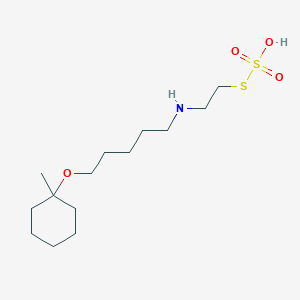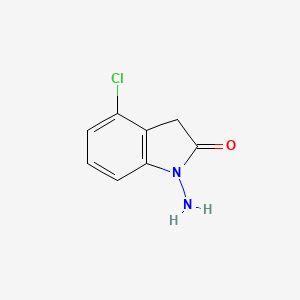
1-amino-4-chloro-3H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-amino-4-chloro-3H-indol-2-one is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-4-chloro-3H-indol-2-one can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . Another method includes the Claisen-Schmidt condensation reaction, which involves the reaction of 3-acetyl-2-chloro-1-(4-chlorobenzyl)indole with aromatic aldehydes in the presence of a base like potassium hydroxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Fischer indole synthesis and Claisen-Schmidt condensation are scaled up with appropriate adjustments in reaction time, temperature, and catalyst concentration to meet industrial demands.
化学反应分析
Types of Reactions
1-amino-4-chloro-3H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted indoles, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
1-amino-4-chloro-3H-indol-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-amino-4-chloro-3H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
相似化合物的比较
Similar Compounds
3-amino-1,3-dihydro-2H-indol-2-one: Similar structure but lacks the chlorine atom at position 4.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds have different substituents but share the indole core.
Uniqueness
1-amino-4-chloro-3H-indol-2-one is unique due to the presence of both an amino group and a chlorine atom on the indole ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
23063-05-0 |
|---|---|
分子式 |
C8H7ClN2O |
分子量 |
182.61 g/mol |
IUPAC 名称 |
1-amino-4-chloro-3H-indol-2-one |
InChI |
InChI=1S/C8H7ClN2O/c9-6-2-1-3-7-5(6)4-8(12)11(7)10/h1-3H,4,10H2 |
InChI 键 |
KECLJHOOLBYOLO-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=CC=C2Cl)N(C1=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



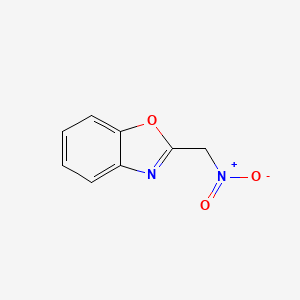
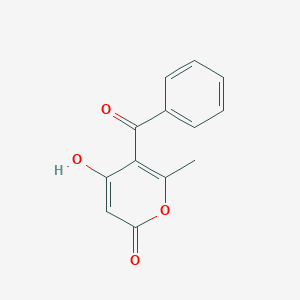


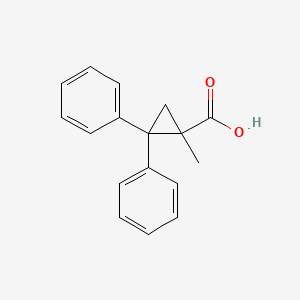
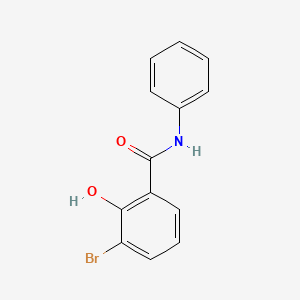


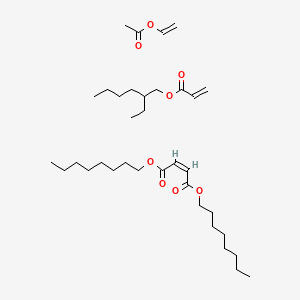
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane](/img/structure/B14700509.png)
